Product packaging for Fmoc-D-Phe(3-F,4-MeO)-OH(Cat. No.:)

Fmoc-D-Phe(3-F,4-MeO)-OH

Cat. No.: B14895199
M. Wt: 435.4 g/mol
InChI Key: NLTRDKOYTVYVEW-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Phe(3-F,4-MeO)-OH is a useful research compound. Its molecular formula is C25H22FNO5 and its molecular weight is 435.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H22FNO5 B14895199 Fmoc-D-Phe(3-F,4-MeO)-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H22FNO5

Molecular Weight

435.4 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C25H22FNO5/c1-31-23-11-10-15(12-21(23)26)13-22(24(28)29)27-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20,22H,13-14H2,1H3,(H,27,30)(H,28,29)/t22-/m1/s1

InChI Key

NLTRDKOYTVYVEW-JOCHJYFZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F

Origin of Product

United States

The Expanding Landscape of Unnatural Amino Acids Uaas in Peptide Science and Drug Discovery

The 20 canonical amino acids that constitute natural proteins offer a remarkable but finite chemical diversity. To overcome the limitations of natural peptides, such as susceptibility to proteolysis and restricted structural motifs, scientists have turned to unnatural amino acids (UAAs). sigmaaldrich.commedchemexpress.com These synthetic building blocks, which number in the thousands, feature altered side chains, stereochemistry, or backbones. medchemexpress.com

The integration of UAAs into peptide sequences is a powerful strategy to enhance therapeutic properties. nih.govpeptide.com By introducing novel functionalities, UAAs can improve the stability, selectivity, and bioactivity of peptide-based drugs. sigmaaldrich.com They serve as invaluable tools in drug discovery, protein engineering, and the development of molecular probes to investigate biological systems. nih.gov The synthesis of these unique building blocks can be achieved through chemical routes, biocatalytic processes, or a combination of both, providing a flexible platform for innovation in peptide science. medchemexpress.com

Strategic Significance of Fluorine and Methoxy Substitutions on Phenylalanine Derivatives in Bioactive Peptides

The phenyl ring of phenylalanine is a common target for modification to fine-tune the properties of bioactive peptides. The introduction of substituents like fluorine and methoxy (B1213986) groups can profoundly influence a peptide's biological activity and pharmacokinetic profile.

The presence of a fluorine atom can significantly alter the electronic properties of the aromatic ring due to its high electronegativity. acrotein.com This can lead to changes in pKa, which can in turn affect a drug's bioavailability. acrotein.com Fluorination can also enhance metabolic stability by blocking sites susceptible to enzymatic degradation. acrotein.com Furthermore, the introduction of fluorine can influence the conformation of the amino acid and the resulting peptide, potentially leading to stronger binding interactions with biological targets. nih.gov

The methoxy group , on the other hand, can act as a hydrogen bond acceptor and modulate the lipophilicity and electronic nature of the phenyl ring. While the trifluoromethoxy group is known to increase lipophilicity, the simpler methoxy group can have more nuanced effects on a molecule's properties, including its permeability and metabolic stability.

The specific combination of a 3-fluoro and a 4-methoxy substituent on the D-phenylalanine ring in Fmoc-D-Phe(3-F,4-MeO)-OH is a deliberate design choice. This substitution pattern is intended to create a unique electronic and steric profile that can influence peptide folding and receptor interactions in a predictable manner. While specific research on the synergistic effects of this exact substitution pattern in peptides is not extensively documented, the strategy of using multi-substituted phenylalanines is a common approach in medicinal chemistry to optimize lead compounds. For instance, derivatives like 3-bromo-4-fluoro-(S)-phenylalanine have been synthesized to serve as precursors for complex molecular structures. nih.gov

Fundamental Role of Fmoc Protecting Group Chemistry in the Synthesis of D Amino Acid Building Blocks

The synthesis of peptides is a stepwise process that requires the temporary protection of the alpha-amino group of the incoming amino acid to prevent unwanted side reactions and polymerization. bldpharm.com The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its key advantages. bldpharm.comnih.gov

Developed in the 1970s, the Fmoc group is stable under acidic conditions but can be readily removed with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. nih.gov This orthogonality allows for the use of acid-labile protecting groups on the amino acid side chains, which can remain in place until the final cleavage of the peptide from the solid support. bldpharm.com The Fmoc deprotection process can also be monitored by UV spectroscopy, allowing for real-time tracking of the reaction progress. nih.gov

The use of the Fmoc protecting group is particularly crucial for the incorporation of specialized and expensive D-amino acids like D-Phe(3-F,4-MeO)-OH. The mild reaction conditions of Fmoc chemistry help to preserve the stereochemical integrity of the chiral center, preventing racemization and ensuring the synthesis of a pure, stereochemically defined peptide. The commercial availability of a wide range of Fmoc-protected amino acids, including various substituted D-phenylalanine derivatives, has made this a standard and reliable method in modern peptide chemistry. medchemexpress.comnih.gov

Synthetic Methodologies for Fmoc-D-Phe(3-F,4-MeO)-OH and Related Stereoisomeric and Substituted Analogs

The synthesis of non-canonical amino acids, such as this compound, is a critical area of research, providing essential building blocks for the development of novel peptides and pharmaceuticals. The unique substitution pattern of a fluorine atom at the 3-position and a methoxy (B1213986) group at the 4-position of the D-phenylalanine scaffold presents specific synthetic challenges. These challenges necessitate precise control over both stereochemistry at the α-carbon and regiochemistry on the aromatic ring. This article explores established and potential synthetic routes for this compound and its analogs, focusing on stereoselective and regioselective strategies.

Academic Research Applications of Peptides Containing Fmoc D Phe 3 F,4 Meo Oh

Biophysical and Structural Characterization of Peptides Modified with Fluorine and Methoxy (B1213986) Groups

The introduction of D-Phe(3-F,4-MeO) into a peptide backbone has profound effects on its biophysical properties. The fluorine atom, being highly electronegative, and the methoxy group, with its steric bulk and hydrogen-bonding capability, together with the unnatural D-configuration, create a unique stereoelectronic environment that dictates the peptide's structural landscape.

The conformation of a peptide is a critical determinant of its biological activity. The substituents on the D-Phe(3-F,4-MeO) side chain can significantly influence local and global peptide structure. The introduction of fluorine can modulate molecular properties such as basicity, hydrophobicity, and conformation due to its high electronegativity and the strength of the carbon-fluorine bond. nih.gov These modifications can enhance non-covalent interactions within a peptide or between a peptide and its receptor. For instance, fluorination can be exploited to enhance or disrupt specific aromatic-aromatic interactions to assess their contribution to protein structure. nih.gov

The methoxy group adds steric bulk and potential hydrogen bond accepting capabilities, further constraining the conformational freedom (the phi and psi dihedral angles) of the amino acid residue. This can lead to the stabilization of specific secondary structures, such as β-turns or helical folds, which might not be favored in the unmodified parent peptide. The combined electronic and steric effects of the 3-fluoro and 4-methoxy groups can thus be used to fine-tune the peptide's three-dimensional shape to achieve a desired biological outcome.

The use of a D-amino acid is a cornerstone strategy in peptide design. Natural proteases are stereospecific for L-amino acids, meaning the incorporation of a D-amino acid, such as D-Phe(3-F,4-MeO), at a potential cleavage site renders the peptide bond resistant to hydrolysis. mq.edu.aunih.govnih.gov This significantly enhances the peptide's metabolic stability and in vivo half-life. mq.edu.aunih.gov

From a structural standpoint, D-amino acids are known to be potent inducers of specific secondary structures, most notably β-turns. core.ac.uk When incorporated into a peptide sequence, a D-residue can disrupt canonical L-amino acid-based structures like α-helices and β-sheets, instead promoting a turn or kink in the peptide backbone. core.ac.uk This conformational constraint can be highly advantageous, for example, in locking a cyclic peptide into a bioactive conformation that mimics the turn region of a natural protein ligand. nih.govnih.gov The D-configuration of Phe(3-F,4-MeO) thus serves a dual purpose: it provides steric and electronic constraints from its side chain while simultaneously imposing a strong conformational bias on the peptide backbone and conferring proteolytic resistance.

Elucidating the precise structural impact of incorporating D-Phe(3-F,4-MeO) relies on advanced spectroscopic techniques. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for this purpose. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy offers atomic-level insights into peptide structure and dynamics. nih.govchemrxiv.org

¹H-NMR: Analysis of chemical shifts, particularly of the amide protons, can indicate the presence of stable hydrogen bonds and folded structures. chemrxiv.org Nuclear Overhauser Effect (NOE) experiments can identify protons that are close in space, allowing for the determination of the three-dimensional fold. ias.ac.in

¹⁹F-NMR: The fluorine atom on the D-Phe(3-F,4-MeO) side chain serves as a sensitive probe. The ¹⁹F chemical shift is highly sensitive to the local environment, providing unique information about the side chain's conformation, its solvent exposure, and its interactions with other parts of the peptide or a receptor. nih.gov

A hypothetical comparison of a peptide with L-Phe versus one with D-Phe(3-F,4-MeO) could yield the data presented in the table below, illustrating the expected changes.

Peptide VariantCD Signal at 222 nm (deg·cm²·dmol⁻¹)Amide Proton Chemical Shift Dispersion (ppm)Key NOE Contact
Ac-Ala-X-Ala-NH₂ (X = L-Phe)-15,000 (Indicative of some helical content)1.2Weak intra-residue
Ac-Ala-X-Ala-NH₂ (X = D-Phe(3-F,4-MeO))-2,000 (Loss of helical content)0.8 (More indicative of a random coil or turn)Potential i to i+2 (turn)

Structure-Activity Relationship (SAR) Studies in Peptide Design and Optimization

The ultimate goal of incorporating modified amino acids like D-Phe(3-F,4-MeO) is to create peptides with improved therapeutic properties. This is achieved through systematic structure-activity relationship (SAR) studies, where the effects of such modifications on biological activity and stability are quantified. nih.govnih.gov

The introduction of fluorine and methoxy groups provides a powerful handle to modulate how a peptide ligand interacts with its biological target. nih.gov The fluorine atom can alter the electronic distribution (pKa) of the aromatic ring and participate in favorable orthogonal multipolar interactions with carbonyl groups in the receptor's binding pocket. nih.gov Furthermore, fluorinated aromatic rings can engage in hydrophobic interactions that contribute to binding affinity. nih.govacs.org The methoxy group can act as a hydrogen bond acceptor or impose specific steric constraints, forcing the peptide into a conformation that has a higher affinity for the receptor. tue.nl By replacing a native amino acid with D-Phe(3-F,4-MeO), researchers can probe the binding pocket and potentially establish new, potency-enhancing interactions that were not possible with the original sequence. acs.orgacs.org

The table below illustrates a hypothetical SAR study for a peptide targeting a generic receptor, showing how modifications could influence binding affinity.

Peptide AnalogueModificationReceptor Binding Affinity (IC₅₀, nM)
Peptide 1 (Parent)Contains L-Phe150
Peptide 2Contains D-Phe85
Peptide 3Contains D-Phe(3-F)40
Peptide 4Contains D-Phe(3-F,4-MeO)15

A major hurdle for peptide-based drugs is their rapid degradation in the body by proteases. mq.edu.aunih.gov As mentioned previously, proteases primarily recognize and cleave peptide bonds between L-amino acids. The incorporation of a D-amino acid, such as D-Phe(3-F,4-MeO), at a position susceptible to enzymatic cleavage effectively halts this process. nih.gov This strategy is one of the most effective and widely used methods to enhance the metabolic stability of peptide therapeutics. mq.edu.aunih.gov The increased stability leads to a longer biological half-life, which can translate to less frequent dosing and improved therapeutic efficacy. The combination of the D-configuration for stability and the functionalized side chain for potency makes D-Phe(3-F,4-MeO) a highly attractive building block for peptide drug development. nih.gov

The following table demonstrates the typical effect of D-amino acid substitution on the stability of a peptide in the presence of a protease.

Peptide AnalogueKey ResiduePercent Intact after 1h with Trypsin
Analogue AL-Lys-L-Phe< 5%
Analogue BL-Lys-D-Phe(3-F,4-MeO)> 95%

Altering Lipophilicity and Membrane Permeability Profiles through Aromatic Substitutions

Fluorine Substitution: The fluorine atom at the 3-position significantly alters the electronic properties of the aromatic ring. Fluorine is highly electronegative, creating a strong dipole and influencing the local molecular environment. A C-F bond can participate in forming non-covalent interactions, including multipolar interactions and, in some contexts, weak hydrogen bonds with backbone amides or other polar groups. This can subtly influence peptide conformation and its interaction with lipid bilayers. Furthermore, the introduction of fluorine often increases the lipophilicity of a molecule, a strategy commonly used in drug design to enhance membrane passage.

Methoxy Substitution: The methoxy group at the 4-position also impacts lipophilicity and introduces potential for new interactions. While the methyl portion of the group adds lipophilic character, the oxygen atom can act as a hydrogen bond acceptor. This dual nature allows the methoxy group to interact favorably with both lipid and aqueous environments, potentially improving a peptide's solubility profile while still facilitating membrane association.

Table 1: Predicted Physicochemical Contributions of Substituents on the D-Phe(3-F,4-MeO)-OH Residue

SubstituentPositionPrimary ContributionPotential Secondary Interactions
Fluorine (F)3Increased Lipophilicity, Electronic WithdrawalOrthogonal Multipolar Interactions, Weak H-Bond Acceptor
Methoxy (MeO)4Increased Lipophilicity, H-Bond AcceptorSteric Influence, Dipole Interactions

Development of Peptidomimetics and Conformationally Constrained Peptides

Rational Design Principles for Incorporating Sterically and Electronically Modified Aromatic Residues into Mimetics

The rational design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability—relies on the use of non-canonical amino acids like D-Phe(3-F,4-MeO)-OH. The incorporation of this residue is guided by several key principles:

Steric and Electronic Mimicry: The primary goal is to design a residue that mimics the spatial orientation and electronic environment of a key residue in a natural peptide-protein interaction, while introducing beneficial modifications. The 3-fluoro and 4-methoxy groups provide steric bulk and unique electronic signatures that can be used to probe or optimize binding pockets. The fluorine atom acts as a bioisostere for a hydrogen atom but with significantly different electronic properties, while the methoxy group can occupy space and form hydrogen bonds.

Conformational Control: The D-configuration of the amino acid is a powerful tool for inducing specific secondary structures, such as β-turns. bldpharm.com The steric and electronic nature of the substituted phenyl ring further influences the rotational freedom (chi angles) of the side chain, helping to lock the peptide into a more rigid, bioactive conformation. This pre-organization reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

Metabolic Stability: Peptides containing D-amino acids are inherently more resistant to degradation by proteases, which are stereospecific for L-amino acids. This is a foundational principle in peptidomimetic design to increase the in-vivo half-life of a peptide therapeutic. genscript.com

Strategies for Macrocyclization and Other Conformational Restrictions

To further enhance stability and conformational definition, peptides containing D-Phe(3-F,4-MeO)-OH can be subjected to macrocyclization. This involves covalently linking different parts of the peptide backbone or side chains to create a cyclic structure. General strategies applicable here include:

Side Chain-to-Side Chain Cyclization: While the D-Phe(3-F,4-MeO)-OH residue itself is not typically reactive for direct cyclization, it can be positioned within a peptide sequence to promote a specific conformation that facilitates the linking of other reactive side chains (e.g., lysine (B10760008) and aspartic acid for lactam bridge formation, or two cysteines for a disulfide bridge). nih.gov

Head-to-Tail Cyclization: The entire peptide can be cyclized by forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid. The presence of a D-amino acid like D-Phe(3-F,4-MeO)-OH can act as a "turn-inducer," making the linear peptide geometrically amenable to efficient cyclization.

Stapled Peptides: This strategy involves introducing two modified amino acids with reactive side chains (e.g., those bearing olefins) at specific positions (i, i+3; i, i+4; or i, i+7) within a helical peptide. A subsequent ring-closing metathesis reaction creates a hydrocarbon "staple" that locks the peptide into its helical conformation. The D-Phe(3-F,4-MeO)-OH residue could be incorporated adjacent to or near the staple to serve as a key binding determinant.

Utilization as Molecular Probes and Tools in Chemical Biology

Probing Protein-Protein and Protein-Ligand Interaction Interfaces

Peptides containing D-Phe(3-F,4-MeO)-OH are valuable tools for dissecting molecular recognition events. The unique substitutions serve as probes to map the topology and chemical environment of binding pockets.

Mapping Hydrophobic and Polar Pockets: By systematically replacing a native phenylalanine or tyrosine with D-Phe(3-F,4-MeO)-OH in a peptide ligand, researchers can infer details about the target's binding site. For example, a significant increase in binding affinity upon substitution might suggest that the 3-fluoro group is engaging in a favorable hydrophobic or multipolar interaction, and the 4-methoxy group is satisfying a hydrogen bond acceptor site.

Applications in Mechanistic Enzymology

In mechanistic enzymology, modified amino acids are used to probe the catalytic mechanisms of enzymes.

Probing the Active Site: For enzymes that process phenylalanine-containing substrates, such as chymotrypsin, incorporating D-Phe(3-F,4-MeO)-OH into a substrate analog can provide insight into how the enzyme accommodates modified residues. The altered electronics of the fluorinated ring can affect the rate of catalytic steps involving the aromatic ring, such as hydroxylation or other covalent modifications.

¹⁹F NMR Spectroscopy: A key advantage of the fluorine substitution is its utility as a nuclear magnetic resonance (NMR) probe. ¹⁹F has a spin of ½ and is 100% naturally abundant, making it a sensitive nucleus for NMR studies. By incorporating a ¹⁹F-labeled peptide into an enzyme-ligand complex, researchers can directly observe the local environment of the fluorine atom. Changes in the ¹⁹F chemical shift upon binding can report on conformational changes, ligand binding events, and the polarity of the binding pocket, providing data that is complementary to traditional ¹H NMR.

Contributions to Combinatorial Peptide Chemistry and Library Synthesis for Bioactive Discovery

Combinatorial chemistry is a powerful technique used to synthesize a large number of different but structurally related molecules in a systematic and efficient manner. americanpeptidesociety.orgnih.gov In the context of peptide science, this approach is utilized to create vast peptide libraries, which can then be screened for specific biological activities, such as binding to a therapeutic target or inhibiting an enzyme. americanpeptidesociety.org The "split-and-pool" or "split-mix" synthesis method is a cornerstone of combinatorial peptide library generation, allowing for the creation of millions of unique peptide sequences on individual resin beads. americanpeptidesociety.org

The incorporation of unnatural amino acids like Fmoc-D-Phe(3-F,4-MeO)-OH into these libraries offers a significant advantage in the quest for bioactive peptides. The unique structural and electronic properties of this particular building block can introduce conformational constraints and novel interactions that are not possible with the 20 proteinogenic amino acids. The D-configuration of the alpha-carbon, for instance, can confer resistance to proteolytic degradation, a critical attribute for therapeutic peptides. nih.gov

The dual substitution on the phenyl ring of phenylalanine—a fluorine atom at the 3-position and a methoxy group at the 4-position—provides a nuanced tool for modulating peptide properties. The fluorine atom, with its high electronegativity, can influence local electronic environments and participate in favorable interactions with biological targets. The methoxy group can alter the hydrophobicity and hydrogen-bonding capacity of the side chain. The interplay of these substitutions can lead to peptides with enhanced binding affinities and specificities.

The systematic inclusion of this compound at specific positions within a peptide library allows researchers to probe the structure-activity relationships (SAR) of peptide-target interactions in fine detail. By comparing the activity of peptides containing this modified residue to those with other natural or unnatural amino acids at the same position, scientists can elucidate the precise chemical features required for optimal biological function. nih.gov

While direct, detailed research findings on the use of this compound in a specific bioactive discovery campaign are not widely published, the principles of combinatorial chemistry suggest its significant potential. A hypothetical example of its application in a split-and-pool synthesis of a tripeptide library is presented in the table below to illustrate its contribution.

Step Procedure Amino Acids Used Resulting Products on Resin Beads
1. Initial Split The solid-phase resin is split into three equal portions.Three separate pools of resin.
2. First Coupling A different amino acid is coupled to each portion of the resin.Portion 1: Fmoc-Ala-OHPortion 2: Fmoc-Gly-OHPortion 3: Fmoc-Leu-OHAla-ResinGly-ResinLeu-Resin
3. Pooling & Mixing The three portions of resin are combined and mixed thoroughly.A single pool containing Ala-Resin, Gly-Resin, and Leu-Resin beads.
4. Second Split The mixed resin is again split into three equal portions.Three separate pools, each containing a mix of the three initial amino acids.
5. Second Coupling A different amino acid is coupled to each of the new portions. Here, the unnatural amino acid is introduced.Portion 1: Fmoc-Val-OHPortion 2: Fmoc-Ile-OHPortion 3: This compound Val-Ala-Resin, Val-Gly-Resin, Val-Leu-ResinIle-Ala-Resin, Ile-Gly-Resin, Ile-Leu-ResinD-Phe(3-F,4-MeO) -Ala-Resin, D-Phe(3-F,4-MeO) -Gly-Resin, D-Phe(3-F,4-MeO) -Leu-Resin
6. Pooling & Mixing The three portions are again combined and mixed.A pool containing nine different dipeptide sequences on individual beads.
7. Final Coupling After another split, a final set of amino acids is coupled.e.g., Fmoc-Trp-OH, Fmoc-Tyr-OH, Fmoc-Ser-OHA library of 27 unique tripeptides, a third of which contain the unnatural amino acid.

This systematic process generates a diverse library where the impact of incorporating this compound at a specific position can be directly assessed during subsequent screening for bioactivity. The identification of "hit" compounds containing this residue can then guide the design of more focused, second-generation libraries to further optimize the desired biological activity. nih.gov The use of such rationally designed unnatural amino acids is a critical component in expanding the chemical space of peptide libraries, thereby increasing the probability of discovering novel and potent bioactive peptides for academic research and therapeutic development.

Future Directions and Emerging Research Avenues for Fmoc D Phe 3 F,4 Meo Oh Research

Innovations in Scalable and Sustainable Synthesis of Complex Unnatural Amino Acid Building Blocks

The synthesis of complex unnatural amino acids (UAAs) like Fmoc-D-Phe(3-F,4-MeO)-OH is often a multi-step, resource-intensive process, which can be a bottleneck for broader research and development. pitt.edu The future of UAA synthesis lies in developing scalable, efficient, and environmentally friendly methods.

Emerging strategies are moving beyond traditional approaches, which can suffer from drawbacks like the use of toxic reagents. bioascent.com Key areas of innovation include:

Advanced Catalysis: New catalytic systems are being developed to create unnatural amino acids with high precision and efficiency. This includes leveraging inexpensive and abundant metals like iron to catalyze diastereoselective methods for producing chiral α-amino acids. nih.gov Another promising frontier is the use of Ag/Ni-electrocatalytic platforms, which can enable decarboxylative cross-coupling reactions, simplifying the synthesis pathway from readily available precursors. bioascent.com

Enzymatic and Bio-catalytic Routes: Metabolic engineering presents a green alternative to purely chemical synthesis. nih.gov By understanding and engineering enzymes such as transaminases and dehydrogenases, it is possible to create microbial production platforms for specific UAAs. nih.govnih.gov This approach offers the potential for high stereoselectivity and reduced environmental impact.

Flow Chemistry and Automation: Continuous flow synthesis is gaining traction as a method to improve the safety, scalability, and consistency of chemical reactions. Paired with automated platforms, this can enable the rapid generation of a library of UAA derivatives for screening and optimization. bioascent.com

The application of these innovations to the synthesis of this compound could significantly reduce its cost and increase its availability, thereby facilitating more extensive research into its potential applications.

Synthesis StrategyCore PrinciplePotential Advantages for UAA Production
Electrocatalysis Using electricity to drive cross-coupling reactions, often with dual metal catalysts (e.g., Ag/Ni). bioascent.comUtilizes simple precursors, avoids harsh organometallic reagents, enables parallel synthesis. bioascent.com
Metabolic Engineering Re-engineering microbial metabolic pathways to produce desired compounds. nih.govEnvironmentally friendly ("green"), high efficiency, cost-effective at scale. nih.gov
Asymmetric Synthesis Employing chiral catalysts or auxiliaries to produce optically pure amino acids. bookpi.orgqyaobio.comHigh stereocontrol, crucial for biological applications. bioascent.combookpi.org
Phase Transfer Catalysis Using catalysts to facilitate the migration of a reactant from one phase into another where the reaction occurs. qyaobio.comMore economical and environmentally friendly than some traditional methods, with reported yields of 60-90%. qyaobio.com

Advanced Rational Design of Peptides with Precisely Tuned Biological and Biophysical Properties

The true value of a UAA like this compound is realized when it is incorporated into a peptide sequence to confer specific, advantageous properties. nih.gov Rational design involves strategically placing UAAs to enhance a peptide's function, stability, and drug-like characteristics. nih.gov The incorporation of this particular building block can be guided by several strategic principles.

Enhancing Metabolic Stability: Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in the body. nih.gov The inclusion of D-amino acids, such as D-Phe(3-F,4-MeO), is a well-established strategy to increase resistance to proteolysis, thereby extending the peptide's half-life in vivo. nih.gov

Modulating Conformation and Binding: The rigid structure of the phenylalanine side chain, combined with the D-configuration, can be used to induce specific secondary structures like β-turns or to stabilize existing conformations. researchgate.net This conformational control is critical for optimizing binding affinity and selectivity to a biological target, such as a protein receptor or enzyme active site. researchgate.net

Fine-Tuning Interactions: The substituents on the phenyl ring—a fluorine atom at the 3-position and a methoxy (B1213986) group at the 4-position—offer unique interaction capabilities. The fluorine atom can introduce resistance to biodegradation and participate in favorable electrostatic or orthogonal dipole-dipole interactions. digitellinc.com The methoxy group can act as a hydrogen bond acceptor. These features can be precisely positioned within a binding pocket to improve potency and specificity. nih.gov

Future research will focus on systematically incorporating this compound into peptides targeting challenging protein-protein interactions (PPIs) medchemexpress.com or developing novel antimicrobial agents digitellinc.comspringernature.com, where enhanced stability and specific binding are paramount.

Application of Computational Modeling and De Novo Design for Predicting Peptide Behavior with Novel Unnatural Amino Acids

Computational methods are becoming indispensable for accelerating peptide design and reducing the trial-and-error of laboratory synthesis. byu.edu For a novel UAA like this compound, computational tools offer a powerful way to predict its influence on peptide structure and function before it is even synthesized.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of peptides containing UAAs at an atomic level. nih.gov These simulations can predict how the inclusion of this compound affects a peptide's conformational flexibility, folding into structures like β-hairpins, and its interaction with water or target proteins. researchgate.netnih.gov This foresight is crucial for understanding how the UAA might stabilize a desired structure or interact with a binding partner. nih.gov

Virtual Screening and Libraries: Researchers can now computationally screen vast virtual libraries containing thousands or even millions of UAAs to identify candidates with the highest predicted affinity for a target. acs.org A compound like this compound could be one entry in such a library, allowing for its systematic evaluation in silico across numerous peptide backbones and targets.

De Novo Design with Artificial Intelligence: The most transformative development is the use of generative AI and deep learning for de novo peptide design—creating entirely new peptides from scratch. nih.gov Tools like PepINVENT nih.gov and RFpeptides uw.edu are expanding beyond the 20 natural amino acids to design novel sequences. These models can be trained to optimize for specific properties, such as binding affinity or stability, while incorporating novel building blocks. nih.gov However, for truly exotic UAAs, deep learning methods may be limited by their training data, and physics-based modeling platforms like Rosetta remain essential for refinement and for systems with unnatural co-factors or amino acids. youtube.com A model named HighFold2 has been specifically developed to predict the 3D structures of cyclic peptides that contain unnatural residues, addressing a significant gap in the capabilities of earlier models. oup.com

The future will see a tighter integration of these computational approaches. An AI model might propose a novel peptide sequence containing this compound, which is then validated and refined using MD simulations before being selected for synthesis and experimental testing. This synergy will dramatically accelerate the discovery of new peptide-based therapeutics.

Computational Tool/MethodApplication in UAA Peptide ResearchSpecific Relevance to this compound
Molecular Dynamics (MD) Simulates the motion and interactions of atoms over time. nih.govPredicts how the UAA affects peptide folding, flexibility, and binding to a target protein. nih.gov
Virtual Screening Docks large libraries of virtual compounds into a target's binding site to predict affinity. acs.orgEvaluates the potential of this UAA to improve binding compared to other natural or unnatural amino acids. acs.org
Generative AI (e.g., PepINVENT) Uses deep learning to generate novel peptide sequences with desired properties, including those with UAAs. nih.govCan design novel peptide backbones where the specific properties of this compound are optimally exploited.
Structure Prediction (e.g., HighFold2) Predicts the 3D structure of peptides, including cyclic peptides containing UAAs. oup.comProvides a static 3D model of a peptide containing the UAA, which is crucial for understanding its function. oup.com

Q & A

Q. What are the recommended solvents for dissolving Fmoc-D-Phe(3-F,4-MeO)-OH in solid-phase peptide synthesis (SPPS)?

this compound is structurally analogous to other Fmoc-protected halogenated phenylalanine derivatives, such as Fmoc-L-Phe(3-Cl)-OH, which exhibits solubility in dimethylformamide (DMF) (1 mmol/2 mL) . For optimal solubility, DMF is recommended as a primary solvent. If precipitation occurs during coupling reactions, adding a co-solvent like dichloromethane (DCM) in a 1:1 ratio with DMF can improve dissolution. Avoid aqueous buffers due to potential hydrolysis of the Fmoc group .

Q. How can the purity of this compound be assessed before use in peptide synthesis?

Analytical methods such as reverse-phase HPLC (≥98% purity) and mass spectrometry (MS) are standard for verifying purity. For example, Fmoc-Phe(4-F)-OH (a structural analog) is validated using HPLC with a C18 column and a gradient of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA) . Thin-layer chromatography (TLC) with ninhydrin staining can also detect free amine contaminants.

Q. What precautions are necessary for handling this compound in the laboratory?

While the compound is not classified as hazardous under CLP/GHS, standard safety protocols for peptide synthesis apply:

  • Use nitrile gloves and protective eyewear to avoid skin/eye contact .
  • Work in a fume hood to minimize inhalation of dust .
  • Store at -20°C in a desiccator to prevent moisture-induced degradation .

Advanced Research Questions

Q. How do the electron-withdrawing (3-F) and electron-donating (4-MeO) substituents influence the reactivity of this compound in peptide coupling reactions?

The 3-fluoro group increases electrophilicity at the carbonyl carbon, enhancing coupling efficiency with amine residues. Conversely, the 4-methoxy group may sterically hinder resin attachment in SPPS. A study on analogs like Fmoc-Phe(4-CF3)-OH showed that bulky substituents reduce coupling yields by 10–15% compared to unmodified phenylalanine, necessitating extended reaction times (2–4 hours) or double coupling .

Q. What strategies mitigate racemization risks during incorporation of this compound into peptide chains?

Racemization is minimized by:

  • Using low-basicity coupling reagents (e.g., HATU instead of HBTU) .
  • Maintaining reaction temperatures below 25°C.
  • Adding additives like Oxyma Pure (1:1 ratio with activator) to suppress base-induced epimerization .

Q. How does this compound affect the stability of peptide therapeutics under physiological conditions?

The 3-fluoro group enhances metabolic stability by resisting enzymatic cleavage, as seen in fluorinated analogs like Fmoc-D-Phe(3-F)-OH, which showed a 30% longer half-life in serum compared to non-fluorinated counterparts . However, the 4-methoxy group may increase susceptibility to oxidative degradation, requiring formulation with antioxidants like ascorbic acid .

Data Contradiction Analysis

Q. Conflicting reports exist on the ecological impact of this compound. How should researchers address this uncertainty?

While Fmoc-L-Phe(3-Cl)-OH is classified as non-PBT/vPvB under UK REACH , no data exist for this compound. To mitigate ecological risks:

  • Conduct in silico predictions using tools like EPI Suite to estimate biodegradability (e.g., BOD5/COD ratios).
  • Implement waste containment protocols, such as solid-phase extraction (SPE) for lab-scale synthesis .

Methodological Recommendations

Q. What analytical techniques resolve challenges in characterizing peptides containing this compound?

  • Circular Dichroism (CD): Detects conformational changes induced by the chiral D-configuration .
  • NMR Spectroscopy: 19F-NMR tracks the fluorine substituent’s electronic environment, confirming successful incorporation .
  • LC-MS/MS: Identifies hydrolysis byproducts of the methoxy group under accelerated stability testing (40°C/75% RH) .

Q. How can researchers optimize the use of this compound in peptide-drug conjugates (PDCs)?

  • Linker Design: Use PEG-based spacers (e.g., Fmoc-Phe(4-CH2PO3H2)-OH) to enhance solubility and reduce aggregation .
  • In Vivo Testing: Evaluate pharmacokinetics in models like BALB/c mice, adjusting the peptide-to-drug ratio based on fluorinated residue retention rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.